REACTION_CXSMILES
|
O/N=[C:3](/[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH3:27])[CH:21]=1)\[CH2:4][O:5][C:6]1[CH:19]=[CH:18][C:9]([CH2:10][CH:11]2[S:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])=[CH:8][CH:7]=1.[OH-:28].[Na+].CO.C(Cl)Cl>C1COCC1.Cl>[CH3:27][O:26][C:22]1[CH:21]=[C:20]([C:3](=[O:28])[CH2:4][O:5][C:6]2[CH:19]=[CH:18][C:9]([CH2:10][CH:11]3[S:15][C:14](=[O:16])[NH:13][C:12]3=[O:17])=[CH:8][CH:7]=2)[CH:25]=[CH:24][CH:23]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
O\N=C(/COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)\C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
MeOH DCM
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Little reaction after 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
WAIT
|
Details
|
Left
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oily solid
|
Type
|
FILTRATION
|
Details
|
the resulting white solids were collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 495 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |